molecular formula C12H14N2O2 B5014877 1-benzoyl-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol

1-benzoyl-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5014877
M. Wt: 218.25 g/mol
InChI Key: UEAYAOJPDRULLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as BDMP and has a molecular formula of C12H14N2O2. BDMP is a pyrazole derivative that has been synthesized through a variety of methods, and its synthesis has been well documented in the literature.

Mechanism of Action

The mechanism of action of BDMP is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in the inflammatory response. BDMP has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. BDMP has also been shown to inhibit the expression of certain genes involved in the inflammatory response, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
BDMP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as COX-2 and LOX. BDMP has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

The advantages of using BDMP in lab experiments include its well-established synthesis method, its potential applications in various areas of scientific research, and its ability to inhibit the activity of certain enzymes involved in the inflammatory response. However, there are also some limitations to using BDMP in lab experiments, including the need for further studies to fully understand its mechanism of action and the need for more research to determine its potential side effects.

Future Directions

There are several future directions for research on BDMP, including further studies to determine its mechanism of action, its potential applications in various areas of scientific research, and its potential side effects. Other future directions include the development of new synthesis methods for BDMP and the investigation of its potential use as a therapeutic agent for various inflammatory diseases such as arthritis, asthma, and cancer. Additionally, more research is needed to determine the optimal dosage and administration of BDMP for therapeutic purposes.

Synthesis Methods

BDMP can be synthesized through several methods, including the reaction of pyrazole with benzoyl chloride and 3,5-dimethyl-4-hydroxypyrazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. Other methods include the reaction of 3,5-dimethyl-4-hydroxypyrazole with benzoyl isothiocyanate or the reaction of 3,5-dimethyl-4-hydroxypyrazole with benzoyl azide. The synthesis of BDMP has been well established, and the purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

BDMP has been extensively studied in the field of scientific research due to its potential applications in various areas. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. BDMP has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This makes BDMP a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and cancer.

properties

IUPAC Name

(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-8-12(2,16)14(13-9)11(15)10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYAOJPDRULLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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